Cordatolide B

描述

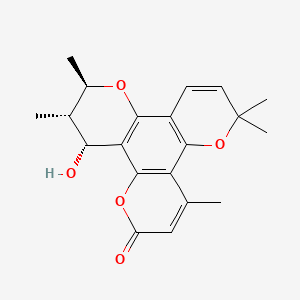

Structure

3D Structure

属性

CAS 编号 |

98524-45-9 |

|---|---|

分子式 |

C20H22O5 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

(16R,17S,18R)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16-/m1/s1 |

InChI 键 |

VFKOXOKVQKGOTG-GLKRBJQHSA-N |

SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

手性 SMILES |

C[C@@H]1[C@H](OC2=C([C@@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

规范 SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

其他CAS编号 |

98524-45-9 |

同义词 |

cordatolide A cordatolide A, (10-alpha,11beta,12beta-(-))-isomer cordatolide B |

产品来源 |

United States |

Natural Occurrence, Isolation Methodologies, and Phytochemical Profiling

Botanical Sources and Geographic Distribution of Cordatolide B

The quest for novel bioactive compounds has led researchers to explore diverse flora, with the genus Calophyllum emerging as a prominent source of complex coumarins. This compound is a key metabolite found within this genus.

The primary and most well-documented botanical source of this compound is Calophyllum cordato-oblongum, a flowering plant belonging to the Calophyllaceae family. rsc.orgnih.govnih.govresearchgate.net This species is endemic to Sri Lanka, meaning it is found exclusively in this geographic region. plantaedb.com

Scientific investigations have shown that this compound is not uniformly distributed throughout the plant. It has been successfully isolated from various tissues, including the leaves, twigs, and buds. nih.govresearchgate.net Notably, studies indicate that the coumarin-synthesizing tissues are predominantly located in the non-woody, younger parts of C. cordato-oblongum, with buds containing significant quantities of pyranocoumarins. nih.gov Besides this compound, this plant is also a source of other related compounds such as Cordatolide A, the methyl ether of this compound, cordato-oblongic acid, friedelin, and canophyllol. nih.govresearchgate.net

The discovery of this compound in C. cordato-oblongum has prompted chemotaxonomic surveys into related species within the vast Calophyllum genus, which comprises approximately 180-200 species. nih.govresearchgate.net This exploration is based on the principle that botanically related species often share similar biosynthetic pathways, making them potential sources for the same or structurally similar compounds.

Several other Calophyllum species have been identified as rich sources of pyranocoumarins, reinforcing the genus's importance in natural product research. For instance, Calophyllum lanigerum is renowned for producing calanolides, another class of anti-HIV coumarins. googleapis.comtandfonline.com Cordatolide A, a structurally similar compound to this compound, has also been isolated from the latex of C. lanigerum. researchgate.net Other species such as Calophyllum teysmannii, Calophyllum inophyllum, and Calophyllum cerasiferum are also known to produce a diverse array of coumarins. nih.govtandfonline.comcapes.gov.brifremer.fr These findings underscore the potential of the Calophyllum genus as a reservoir for this compound and other valuable secondary metabolites.

| Species | Notable Coumarin(s) | Reference |

|---|---|---|

| Calophyllum cordato-oblongum | This compound, Cordatolide A | rsc.orgnih.govresearchgate.net |

| Calophyllum lanigerum | Calanolide (B8761490) A, Calanolide B, Cordatolide A | researchgate.netgoogleapis.comtandfonline.com |

| Calophyllum teysmannii | Soulattrolide, Calanolide F | tandfonline.comcapes.gov.br |

| Calophyllum inophyllum | Inophyllum B, Inophyllum P | nih.govifremer.fr |

| Calophyllum cerasiferum | (-)-Calanolide B | tandfonline.com |

| Calophyllum soulattri | Soulamarin | mdpi.com |

The concentration of secondary metabolites like this compound in plants is not static; it is influenced by a complex interplay of genetic and environmental factors. maxapress.comfrontiersin.org While specific studies on this compound are limited, general principles of phytochemistry suggest that its abundance in C. cordato-oblongum can vary.

Environmental Factors: Abiotic stresses are known to trigger the synthesis of secondary metabolites as a defense mechanism. maxapress.comd-nb.info Key environmental variables include:

Light: The intensity, duration (photoperiod), and quality (wavelength) of light can significantly affect the production of phenolic compounds, including coumarins. actascientific.com

Temperature: Variations in temperature can alter enzyme activity within the plant, thereby influencing the metabolic pathways responsible for coumarin synthesis. maxapress.com

Water Availability: Drought stress has been shown to increase the concentration of certain secondary metabolites in plant tissues. maxapress.com

Soil Composition: Nutrient availability, particularly mineral deficiencies like iron, can induce the synthesis and exudation of coumarins in the plant's root system to aid in nutrient mobilization. mdpi.compnas.org

Genetic Factors: The capacity of a plant to produce specific compounds is genetically determined. The biosynthesis of coumarins is controlled by a network of genes that encode for specific enzymes in the pathway, such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and Feruloyl-CoA 6'-hydroxylase (F6'H). tandfonline.comnih.gov The expression of these genes is regulated by various transcription factors (e.g., MYB, bHLH, WRKY), which act as molecular switches. frontiersin.org Genetic variations within and between Calophyllum species can therefore lead to significant differences in the profile and abundance of coumarins like this compound.

Advanced Extraction and Isolation Techniques for Secondary Metabolites

The purification of this compound from its natural plant matrix is a multi-step process that requires a combination of sophisticated extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

The initial step in isolating this compound involves extracting the compound from the plant material. This is typically achieved through solvent extraction, a method that uses a liquid solvent to dissolve the target compounds. wikipedia.org The choice of solvent is critical and is based on the polarity and solubility of this compound.

A common approach involves the sequential extraction of air-dried and ground plant material (e.g., twigs, leaves) with a series of organic solvents of increasing polarity. googleapis.com For instance, a non-polar solvent like hexane (B92381) might be used first to remove lipids and other non-polar compounds, followed by solvents like dichloromethane, ethyl acetate, or methanol (B129727) to extract the coumarins. researchgate.netutar.edu.my Techniques such as Soxhlet extraction can be employed to enhance the efficiency of this process. researchgate.net

Following the initial crude extraction, solvent-solvent partitioning is often used to concentrate the desired compounds. googleapis.comdocksci.com This involves mixing the crude extract with two immiscible liquids (e.g., an aqueous and an organic solvent). Based on its relative solubility, this compound will preferentially move into one phase, allowing for a preliminary separation from many impurities. wikipedia.org

Crude or partitioned extracts contain a multitude of compounds, necessitating advanced purification techniques. Multi-stage chromatography is the standard method for isolating a single, pure compound like this compound. googleapis.com This involves passing the extract through different chromatographic systems, each separating components based on different physicochemical properties.

The purification protocol for pyranocoumarins typically involves a sequence of chromatographic steps:

Low-Pressure Column Chromatography: The extract is first subjected to vacuum liquid chromatography (VLC) or flash chromatography over a stationary phase like silica (B1680970) gel. googleapis.com This provides a coarse separation of the extract into several fractions.

Gel Permeation Chromatography: This technique separates molecules based on their size and is used to remove very large or very small impurities from the fractions containing this compound. googleapis.com

High-Performance Liquid Chromatography (HPLC): This is the final and most powerful purification step. googleapis.comdocksci.com Fractions are subjected to HPLC, often using both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns. googleapis.com By carefully optimizing the mobile phase (the solvent that carries the sample through the column), this compound can be separated from other closely related coumarins, yielding a highly purified compound. The progress of the isolation is monitored at each stage using techniques like Thin-Layer Chromatography (TLC). googleapis.com

| Stage | Technique | Purpose | Reference |

|---|---|---|---|

| Initial Extraction | Solvent Extraction (e.g., with organic solvents) | To obtain a crude extract from plant material. | googleapis.com |

| Concentration | Solvent-Solvent Partitioning | To enrich the fraction containing the target coumarins. | googleapis.comdocksci.com |

| Initial Fractionation | Vacuum Liquid Chromatography / Flash Chromatography | To separate the crude extract into simpler fractions. | googleapis.com |

| Intermediate Purification | Gel Permeation Chromatography | To separate compounds based on molecular size. | googleapis.com |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high purity isolation of this compound. | googleapis.comdocksci.com |

Multi-Stage Chromatographic Separation Strategies for Purification

Phytochemical Profiling and Quantitative Analysis of this compound in Complex Matrices

Understanding the chemical composition of a plant extract and quantifying the amount of a specific compound like this compound is essential for research and potential applications. This is achieved through phytochemical profiling. jomped.orgresearchgate.net

Spectroscopic Methods for Detection and Relative Quantification

Spectroscopic techniques are indispensable for the identification and structural elucidation of isolated compounds. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure of this compound. utar.edu.myresearchgate.netnih.gov

Once the structure is confirmed, these methods can also be used for detection and relative quantification within a mixture. For instance, the intensity of specific signals in an NMR spectrum can be proportional to the concentration of the compound. UV-Visible spectroscopy can also be employed for quantification, as the absorbance of light at a specific wavelength is directly related to the concentration of the compound in a solution.

Chromatographic Fingerprinting for Source Characterization

Chromatographic fingerprinting is a powerful quality control tool used to characterize the chemical profile of a botanical extract. google.com This technique typically involves generating a chromatogram, often using HPLC or Gas Chromatography (GC), which serves as a unique "fingerprint" for a specific plant source. nih.govresearchgate.net

Chemical Structure Elucidation and Stereochemical Characterization

Structural Classification of Cordatolide B as a Pyranocoumarin (B1669404)/Dipyranocoumarin

This compound belongs to the class of pyranocoumarins, specifically identified as a dipyranocoumarin clockss.orgresearchgate.net. These compounds are characterized by a coumarin (B35378) core fused with one or more pyran rings. The genus Calophyllum, from which many related compounds are isolated, is known for producing a diverse array of these complex structures researchgate.netnih.govresearchgate.net.

Comprehensive Spectroscopic Analyses for Structure Determination

The detailed structural assignment of this compound relies heavily on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

NMR spectroscopy is indispensable for determining the connectivity of atoms and the spatial arrangement of protons within a molecule iosrjournals.orgsavemyexams.comlibretexts.orgvanderbilt.edursc.org. For this compound, various NMR techniques, including 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC), are employed to map out the molecular framework iosrjournals.orgresearchgate.netintertek.com.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling) savemyexams.comvanderbilt.edursc.org. The analysis of ¹H NMR spectra helps in identifying proton environments and establishing proton-proton connectivities.

¹³C NMR Spectroscopy: Detects the carbon backbone of the molecule, providing chemical shifts that are indicative of the electronic environment around each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons iosrjournals.orgintertek.com.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns savemyexams.comuni-saarland.dersc.orguni-marburg.delibretexts.org.

Elemental Composition: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (e.g., C₂₀H₂₂O₅ for this compound) uni-saarland.dersc.orgnih.gov.

Fragmentation Analysis: Electron ionization (EI) or other ionization methods cause the molecule to fragment into smaller ions. The pattern of these fragments (mass-to-charge ratio, m/z) provides clues about the structural subunits and the points of cleavage within the molecule savemyexams.comuni-saarland.dersc.orglibretexts.orgnih.gov. Analyzing these fragments helps in piecing together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations intertek.comsavemyexams.comsurendranatheveningcollege.comscienceready.com.auutdallas.edu. Characteristic absorption bands correspond to different types of bonds and functional groups. For this compound, IR spectroscopy would typically reveal absorptions associated with:

Hydroxyl groups (-OH): Broad absorption in the region of 3200-3600 cm⁻¹ savemyexams.comscienceready.com.auutdallas.edu.

Carbonyl groups (C=O): Strong absorption typically around 1650-1750 cm⁻¹, depending on the specific environment (e.g., ester, lactone) savemyexams.comutdallas.edu.

C-O stretching: Absorption in the range of 1000-1300 cm⁻¹ savemyexams.comscienceready.com.au.

C-H stretching: Absorptions in the aliphatic region (around 2850-2950 cm⁻¹) savemyexams.comscienceready.com.au.

Determination of Absolute Stereochemistry and Conformation

Establishing the three-dimensional arrangement of atoms, particularly the absolute configuration of chiral centers, is critical for understanding a molecule's properties.

Chiroptical Methods: Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods, such as optical rotation (OR) and Circular Dichroism (CD) spectroscopy, are specifically designed to probe the chirality of molecules mdpi.combiologic.netox.ac.ukntu.edu.sgmertenlab.dersc.org.

Optical Rotation (OR): Measures the extent to which a chiral compound rotates the plane of polarized light. This property is typically expressed as the specific rotation ([α]D) and is dependent on wavelength, temperature, concentration, and solvent biologic.netox.ac.ukmertenlab.de. For this compound, a specific optical rotation value would be determined experimentally.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, usually in the vicinity of an absorption band (chromophore) mdpi.combiologic.netntu.edu.sgrsc.org. CD spectra provide detailed information about the absolute configuration and conformation of chiral molecules. The analysis of CD spectra, often in conjunction with theoretical calculations or comparison to known compounds, allows for the assignment of absolute stereochemistry mdpi.comacs.orgresearchgate.netmdpi.com.

In the case of this compound, the absolute stereochemistry has been assigned as (10S,11R,12S) acs.org. This assignment was achieved by converting this compound into α-methoxy-α-(trifluoromethyl)phenylacetate (MTPA) derivatives. While a direct correlation of ¹H NMR chemical shift differences with Mosher's concept alone was insufficient due to the molecular structure, the combination of these NMR data with energetically favored conformations derived from molecular mechanics calculations provided a robust basis for assigning the absolute configuration acs.orgresearchgate.net.

Application of Mosher's Ester Method for Stereochemical Assignment

The Mosher's ester method, also known as the Mosher's acid method, is a widely used technique for determining the absolute configuration of chiral alcohols. This method involves the derivatization of a chiral alcohol with either (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, forming diastereomeric esters. The diastereomers are then analyzed by ¹H NMR spectroscopy. Differences in the chemical shifts of protons in the vicinity of the newly formed ester group, particularly the protons of the MTPA moiety, can reveal the stereochemical configuration at the chiral center. Specifically, the chemical shift differences () between the protons in the (S)-MTPA ester and the (R)-MTPA ester are correlated with the spatial arrangement of these protons relative to the chiral center and the bulky phenyl and trifluoromethyl groups of the MTPA ester.

In the case of this compound, this method has been applied to its hydroxyl group(s) to assign the absolute configuration of its stereogenic centers. Research indicates that for this compound and related compounds like Soulattrolide, a direct correlation of ¹H NMR chemical shift differences predicted by Mosher's concept alone was insufficient for confident assignment. This limitation arose because too few protons were located on one side of the MTPA plane to provide clear differentiation acs.org. However, the general principle of forming MTPA esters and analyzing the resulting ¹H NMR spectra remains a cornerstone for such assignments. The preparation of both (R)- and (S)-MTPA esters of this compound and subsequent analysis of their ¹H NMR spectra allows for the determination of the relative shielding or deshielding effects experienced by nearby protons, thereby aiding in the assignment of stereochemistry google.com.

Computational Approaches for Conformational Analysis and Stereochemical Validation

Complementary to experimental methods like Mosher's ester analysis, computational approaches play a crucial role in validating and refining stereochemical assignments, especially for complex molecules with multiple stereocenters or flexible structures. Molecular mechanics calculations and other computational chemistry techniques can predict the energetically favored conformations of a molecule. By analyzing these predicted conformations, researchers can rationalize the observed anisotropic shifts in ¹H NMR data obtained from Mosher ester derivatives.

For this compound, it has been demonstrated that molecular mechanics calculations, when used in conjunction with experimental data from Mosher ester derivatization, provided satisfactory rationalizations for the observed ¹H NMR shifts acs.org. These computational methods help to understand how the MTPA group is oriented around the chiral center in different conformations, which in turn influences the observed NMR chemical shifts. By comparing the predicted chemical shift differences from various plausible conformations with the experimentally determined values, researchers can confirm or revise the proposed absolute configuration. The combined results from both Mosher's ester method and computational analysis allowed for the assignment of the absolute configuration of this compound as (10S,11R,12S) acs.org. This integrated approach enhances the reliability of stereochemical assignments for complex natural products.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Soulattrolide |

| Calanolide (B8761490) A |

| Calanolide B |

| Inophyllum B |

| Inophyllum D |

| Inophyllum P |

| Costatolide |

| Calanolide C |

Biosynthesis and Biotechnological Production

Proposed Biosynthetic Pathways of Cordatolide B and Related Coumarins

The biosynthesis of coumarins is a well-studied process that originates from primary metabolism and branches into a specialized secondary metabolic pathway. asm.org

The foundational precursors for this compound and other coumarins are generated through the shikimate pathway. nih.govwikipedia.org This essential metabolic route in plants and microorganisms is responsible for the production of aromatic amino acids, including L-phenylalanine. nih.gov

The biosynthesis of the basic coumarin (B35378) skeleton begins with L-phenylalanine and proceeds through the phenylpropanoid pathway. wikipedia.org This pathway involves a series of enzymatic transformations:

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme PAL, which catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.orgnih.gov

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para-position by C4H, a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. frontiersin.orgnih.gov

4-Coumarate-CoA Ligase (4CL): Subsequently, 4CL activates p-coumaric acid by ligating it with Coenzyme A to form the central intermediate, p-coumaroyl-CoA. frontiersin.orgnih.gov

This activated thioester, p-coumaroyl-CoA, serves as a critical branch-point intermediate, channeling carbon flux towards the biosynthesis of various classes of secondary metabolites, including flavonoids, lignins, and coumarins. wikipedia.org The formation of the characteristic lactone ring of the coumarin scaffold involves an ortho-hydroxylation of the cinnamic acid derivative, a step catalyzed by enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H), followed by spontaneous or enzyme-catalyzed (e.g., COSY) lactonization to yield umbelliferone (B1683723), a key simple coumarin. frontiersin.org

While the prompt mentions the polyketide pathway, the primary and established route for the core coumarin structure is the shikimate-phenylpropanoid pathway. Polyketide synthases are typically involved in the biosynthesis of different classes of natural products, although some complex plant secondary metabolites are of mixed biosynthetic origin.

The table below summarizes the key enzymes and their roles in the initial stages of coumarin biosynthesis.

| Enzyme | Abbreviation | Substrate | Product | Pathway Stage |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid | Phenylpropanoid Pathway Initiation |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Phenylpropanoid Pathway Core Reaction |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Phenylpropanoid Pathway Activation |

| p-Coumaroyl CoA 2'-hydroxylase | C2'H | p-Coumaroyl-CoA | 2'-hydroxy-p-coumaroyl-CoA | Coumarin Branching and Lactone Ring Formation |

| Coumarin Synthase | COSY | 6'-hydroxyferuloyl-CoA | Scopoletin (B1681571) | Efficient Lactonization |

This table presents a simplified overview of the initial enzymatic steps leading to the coumarin core.

The structural complexity and diversity of coumarins, including pyranocoumarins like this compound, arise from a series of post-synthetic modifications of simple coumarin precursors such as umbelliferone. frontiersin.org These modifications are catalyzed by a variety of enzymes, including prenyltransferases (PTs), cytochrome P450 monooxygenases (P450s), methyltransferases, and glycosyltransferases. frontiersin.orgnih.gov

For pyranocoumarins, key modifications include:

Prenylation: The addition of isoprenoid moieties, derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, is a crucial step. Prenyltransferases catalyze the attachment of dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to the coumarin nucleus, often at positions C-6 or C-8. This step is fundamental for the formation of the pyran ring.

Cyclization and Rearrangement: Following prenylation, the attached side chain undergoes cyclization, often catalyzed by P450 enzymes, to form the pyran ring characteristic of compounds like this compound.

Hydroxylation and Methylation: Additional hydroxyl and methyl groups are often added to the molecule, further increasing its complexity and altering its biological activity. For instance, the formation of scopoletin from feruloyl-CoA involves an ortho-hydroxylation catalyzed by feruloyl-CoA 6'-hydroxylase (F6'H1). frontiersin.org

Glycosylation: UDP-glycosyltransferases (UGTs) can attach sugar moieties to the coumarin scaffold, which enhances their solubility and stability. nih.gov

The biosynthesis of complex pyranocoumarins in the Calophyllum genus, such as the anti-HIV agents calanolides, is thought to proceed from umbelliferone via intermediates like osthenol. researchgate.net It is highly probable that the biosynthesis of this compound follows a similar intricate pathway involving multiple enzymatic steps to build its unique tetracyclic structure.

Biotechnological Approaches for Enhanced Production

The significant biological activities of complex coumarins like this compound have spurred interest in developing biotechnological methods for their sustainable production, overcoming the limitations of extraction from natural plant sources. nih.gov

Plant tissue culture represents a promising platform for the controlled production of valuable secondary metabolites. uii.ac.id In vitro techniques, such as callus and cell suspension cultures, offer a renewable source of bioactive compounds, independent of geographical and seasonal constraints.

Callus induction , the process of generating an undifferentiated mass of plant cells (callus) from an explant (e.g., leaf, stem), is a primary step. uii.ac.id The callus can then be cultivated to produce the target metabolites. Studies on related species have shown that the production of coumarins can be achieved and sometimes enhanced in callus cultures. For example, calophyllolide (B1236139) content was successfully increased in callus cultures of Calophyllum inophyllum through the application of plant growth regulators like indole-3-butyric acid (IBA). uii.ac.id A patent for the rapid propagation of Calophyllum inophyllum through tissue culture indicates the feasibility of applying these techniques to the genus. google.com

The table below shows examples of plant growth regulators used for callus induction in coumarin-producing species.

| Plant Species | Explant Source | Plant Growth Regulators (Concentration) | Outcome |

| Calophyllum inophyllum | Seed embryos | Not specified in abstract | Axillary bud germination for propagation |

| Peucedanum praeruptorum | Stems, Leaves | BA (0.5 mg/L) + 2,4-D (2-5 mg/L) | High callus induction rate |

| Gloriosa superba | Corm | NAA (1.5 mg/L) + Kinetin (0.5 mg/L) | High rate of embryogenic callus |

| Silybum marianum | Hypocotyl | 2,4-D (1.5 mg/L) | Callus induction |

This interactive table summarizes various studies on callus induction, a foundational technique for in vitro metabolite production.

Metabolic engineering provides powerful tools to enhance the production of desired coumarins in both plant and microbial systems. sciopen.com These strategies focus on manipulating the expression of genes within the biosynthetic pathway.

Key genetic engineering approaches include:

Downregulation of Competing Pathways: The precursor p-coumaroyl-CoA is also used for flavonoid and lignin (B12514952) biosynthesis. Using gene-silencing technologies like RNA interference (RNAi) to suppress key enzymes in these competing pathways can redirect metabolic flux towards coumarin production.

Heterologous Expression in Microorganisms: The entire biosynthetic pathway for a coumarin can be reconstructed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. sciopen.com This approach allows for rapid, scalable, and controlled production in industrial fermenters, independent of plant cultivation. This has been successfully demonstrated for the production of simple coumarins like umbelliferone and scopoletin in bacteria. sciopen.com

Biotransformation utilizes whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate, offering a green chemistry alternative to traditional synthetic methods. nih.gov This approach can be used to generate novel analogues of this compound or to produce the final compound from an abundant precursor.

Common biotransformation reactions catalyzed by microorganisms (particularly fungi like Aspergillus and Cunninghamella) on coumarin scaffolds include: nih.gov

Hydroxylation

Reduction

Lactone ring opening

Glycosylation

These enzymatic reactions can introduce new functional groups to a simple coumarin backbone, potentially altering its bioactivity. For instance, endophytic fungi isolated from coumarin-producing plants have been shown to produce coumarins themselves or to modify existing ones. nih.govresearchgate.net This highlights the potential of using microbial systems to create a library of this compound-related compounds for further pharmacological evaluation.

The following table provides examples of microbial biotransformation of coumarins.

| Microorganism Strain | Substrate | Major Product(s) | Reaction Type |

| Aspergillus flavus | Dihydrocoumarin | 6-hydroxy-3,4-dihydrochromen-2-one | Hydroxylation |

| Aspergillus niger | Dihydrocoumarin | 5-hydroxycoumarins, 2-(3-hydroxypropyl)-phenol | Hydroxylation, Ring Opening |

This table illustrates the capability of microorganisms to modify coumarin structures, a key strategy for generating novel analogues.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies for Cordatolide B and Its Structural Analogues

While specific total synthesis routes for this compound are not detailed in the provided literature snippets, general principles of retrosynthetic analysis and stereoselective synthesis are crucial for tackling such complex polycyclic natural products.

Retrosynthetic analysis is a foundational strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. This process identifies key bonds that can be formed reliably in the forward synthesis amazonaws.comtgc.ac.inlibretexts.orge3s-conferences.org. For complex molecules like this compound, which features multiple fused rings and stereocenters, retrosynthetic analysis would typically involve identifying strategic disconnections that simplify the molecular framework while preserving or readily establishing the required stereochemistry. Common disconnections might target ester linkages, ether bonds, or carbon-carbon bonds formed via reactions such as aldol (B89426) condensations, Michael additions, or cycloadditions tgc.ac.inkccollege.ac.innih.gov. The choice of disconnections is guided by the availability of known, robust chemical transformations that can achieve the desired bond formations efficiently and selectively amazonaws.come3s-conferences.org.

The synthesis of complex polycyclic natural products like this compound demands meticulous control over stereochemistry at multiple chiral centers. Strategies for achieving this include employing chiral starting materials, utilizing chiral auxiliaries, or developing asymmetric catalytic reactions nih.govindiascienceandtechnology.gov.innih.govacs.org. For molecules with fused ring systems, diastereoselective reactions, such as diastereoselective rearrangements or cyclizations, are often critical for establishing the correct relative stereochemistry between adjacent stereocenters nih.govnycu.edu.tw. The determination of this compound's absolute stereochemistry, for instance, to be (10S,11R,12S), highlights the importance of stereocontrol in its synthesis or derivatization acs.org. Methods like asymmetric catalysis, which can set multiple stereocenters in a single step, are highly valued for their efficiency in constructing such intricate scaffolds indiascienceandtechnology.gov.innih.govrsc.org.

The pyrano ring system, a common feature in many natural products including coumarins and xanthones found in the Calophyllum genus nih.govnih.govresearchgate.net, presents specific synthetic challenges. The formation of these oxygen-containing heterocyclic rings often requires precise control over cyclization reactions to ensure regioselectivity and stereoselectivity. Innovations in this area might involve novel cyclization strategies, the development of specific catalysts, or the use of functional groups that promote efficient ring closure. For instance, reactions like intramolecular Michael additions, Prins cyclizations, or transition-metal-catalyzed cyclizations are frequently employed for constructing such rings nycu.edu.twresearchgate.net. While specific innovations for the pyrano rings within this compound are not detailed in the provided snippets, the general advancements in heterocyclic synthesis are applicable to overcoming these challenges.

Semi-Synthetic Modifications and Derivatization Approaches

Given the availability of natural this compound, semi-synthetic approaches offer a direct route to explore its chemical space and biological activity.

Natural this compound has been subjected to chemical transformations, primarily for stereochemical analysis and the preparation of derivatives for biological evaluation. A significant transformation reported is the chemical resolution of racemic calanolide (B8761490) A and cordatolide A, which involves separating enantiomers to study their individual biological activities researchgate.netnih.gov. Furthermore, this compound has been converted into α-methoxy-α-(trifluoromethyl)phenylacetate (MTPA) derivatives. This derivatization is a standard technique used in conjunction with NMR spectroscopy to determine the absolute stereochemistry of chiral molecules acs.org. These transformations demonstrate the utility of working with the natural product to gain deeper insights into its structure and properties.

Table 1: Key Chemical Transformations of Natural this compound

| Transformation/Derivatization | Purpose | Key Reagents/Methods (Implied/General) | References |

| Chemical Resolution | Separation of enantiomers to study individual biological activities. | Chiral chromatography, diastereomeric salt formation | researchgate.netnih.gov |

| MTPA Derivatization | Determination of absolute stereochemistry via NMR spectroscopy. | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | acs.org |

The development of analogues of natural products like this compound is a common strategy to optimize biological activity, improve pharmacokinetic properties, or understand structure-activity relationships (SAR) rsc.org. Analogues of this compound have been designed and synthesized, often with the goal of enhancing anti-HIV potency nih.govnih.govnih.gov. These modifications typically involve subtle alterations to the parent structure, such as changes at specific positions (e.g., C3-C4, prenyl groups) or the introduction of different functional groups. The rationale behind these structural variations is to probe which molecular features are critical for biological interaction and efficacy. For example, studies on related compounds from the Calophyllum genus have explored modifications to the coumarin (B35378) scaffold to improve activity against viral targets nih.govnih.govnih.gov.

Table 2: Examples of Cordatolide Analogues and Their Context

| Analogue Type/Modification | Targeted Structural Variation | Primary Research Focus/Rationale | References |

| 11-Demethyl Analogues | Removal of methyl group at C11 | SAR studies, anti-HIV activity | researchgate.netnih.gov |

| Stereoisomers | Different configurations at chiral centers | Determination of absolute stereochemistry, SAR | acs.org |

| Related Coumarins/Xanthones | Variations in fused ring systems and substituents | Anti-HIV, antiviral, cytotoxic activities | nih.govnih.govnih.gov |

Compound List:

this compound

Cordatolide A

Calanolide A

Calanolide B

Soulattrolide

Inophyllums B, D, P

Costatolide

Calanolides C

Combinatorial Chemistry and Automated Synthesis for Library Generation

While combinatorial chemistry and automated synthesis are powerful tools for generating diverse compound libraries for drug discovery scispace.comscielo.brbioduro.comasynt.comslideshare.net, the application of these techniques specifically to this compound for library generation is not well-documented in the provided search snippets. The general approach involves using a natural product scaffold, such as a diterpenoid like this compound, to create a series of analogues with variations in structure scispace.comscielo.brnih.gov.

Parallel Synthesis Techniques for Structural Diversity

Parallel synthesis is a method employed to expedite the discovery of new compounds and optimize reaction conditions by performing multiple reactions simultaneously bioduro.comasynt.com. This technique is crucial for generating libraries with structural diversity, allowing for variations in stereoisomerism, substituents, and functional groups asynt.com. A brief mention suggests that structural modifications of this compound were investigated using parallel synthesis researchgate.net. This implies that researchers may have explored variations of the this compound scaffold to understand structure-activity relationships (SAR). However, specific details regarding the parallel synthesis methodologies applied to this compound, the range of structural modifications explored, or the resulting diversity metrics are not provided in the search results. Therefore, detailed research findings or data tables illustrating this structural diversity cannot be presented.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Elements Critical for Biological Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups within a molecule that are recognized by a biological target, thereby dictating its activity mdpi.comresearchgate.netunina.it. For Cordatolide B, understanding its pharmacophore involves pinpointing the specific chemical features responsible for its observed biological effects. While specific pharmacophoric elements for this compound are not detailed in the provided search results, general principles suggest that functional groups such as hydroxyls, carbonyls, and aromatic systems, along with their spatial orientation, are typically critical for molecular recognition and interaction with biological targets mdpi.comresearchgate.netnih.govdrugdesign.orgresearchgate.net. The identification of these key elements is foundational for rational drug design.

Impact of Specific Functional Groups and Stereochemistry on Efficacy

The efficacy of this compound is intrinsically linked to its specific functional groups and stereochemical configuration. Modifications to functional groups can significantly alter a compound's binding affinity and biological activity nih.govresearchgate.netyoutube.com. Similarly, stereochemistry plays a pivotal role; different stereoisomers can exhibit vastly different pharmacological profiles due to altered interactions with chiral biological targets youtube.comacs.orgnih.gov. For this compound, the absolute stereochemistry has been determined as (10S,11R,12S) acs.orgresearchgate.net. While the precise impact of individual functional group modifications or stereochemical changes on this compound's efficacy requires detailed experimental data, research on related compounds indicates that subtle structural alterations can lead to substantial differences in biological activity nih.govyoutube.com. For instance, the presence and position of hydroxyl groups and other substituents have been shown to influence activity in various natural product analogues nih.gov.

Positional Scanning and Substituent Effects on Bioactivity

Positional scanning and the study of substituent effects involve systematically modifying different parts of a molecule to observe the resulting changes in bioactivity. This approach helps in identifying regions of the molecule that are sensitive to substitution and those that are more tolerant. While specific positional scanning data for this compound is not detailed in the provided results, general SAR principles highlight that the nature and position of substituents can profoundly influence a compound's interaction with its target nih.govyoutube.com. For example, electron-withdrawing groups often enhance activity compared to electron-donating groups, and para-substitution can sometimes yield better results than ortho- or meta-substitution nih.gov. Understanding these effects for this compound would involve synthesizing and testing analogues with modifications at various positions.

Computational Modeling for SAR and QSAR Prediction

Computational methods, including molecular docking and QSAR modeling, are indispensable tools for predicting and understanding SAR.

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity mdpi.comu-strasbg.frresearchgate.netnih.govchemmethod.comnih.govresearchgate.net. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of novel analogues with enhanced potency and selectivity unpad.ac.idmdpi.comu-strasbg.frresearchgate.netnih.gov. By incorporating various molecular descriptors (e.g., electronic, steric, topological properties), QSAR models can forecast how structural modifications might impact biological outcomes, facilitating a more efficient drug discovery process. Applying QSAR to this compound would involve building models based on its known activity and then using these models to design and predict the activity of related structures.

Rational Design Principles for Optimizing Potency and Selectivity

Rational design leverages SAR and QSAR insights to strategically modify lead compounds, aiming to improve their potency (efficacy at lower concentrations) and selectivity (preferential binding to the intended target over off-targets) nih.govnih.govnih.gov. For this compound, this would involve using the understanding gained from pharmacophore identification, functional group analysis, and computational modeling to synthesize analogues that retain or enhance its desired biological activity while minimizing unwanted effects. Principles include optimizing ligand-protein interactions, fine-tuning physicochemical properties, and exploring specific structural modifications identified as beneficial through SAR studies nih.govnih.govnih.gov.

Pre Clinical Biological Activities and Mechanistic Investigations

Anti-Human Immunodeficiency Virus (HIV) Research

Research has investigated Cordatolide B's capacity to combat HIV, focusing on its interaction with key viral enzymes and its impact on viral replication.

Inhibition of HIV-1 Reverse Transcriptase (RT) Activity (NNRTI mechanism)

Studies have indicated that this compound exhibits inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. Specifically, this compound has demonstrated an IC50 value of 19.0 µM for the inhibition of HIV-1 RT activity nih.govclockss.org. This mechanism of action aligns with that of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs function by binding to a pocket within the HIV-1 RT enzyme that is distinct from the active site where nucleosides bind. This binding allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into DNA, a crucial step in HIV replication wikipedia.orghiv.govplos.org. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA chain but rather impede the enzyme's conformational changes necessary for DNA synthesis wikipedia.orgplos.org.

Table 7.1.1: HIV-1 Reverse Transcriptase (RT) Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference(s) |

| Cordatolide A | HIV-1 RT | 12.3 | nih.govclockss.org |

| This compound | HIV-1 RT | 19.0 | nih.govclockss.org |

Pre-clinical Pharmacological Profiling

Pre-clinical pharmacological profiling is a critical stage in drug development, aiming to understand how a potential therapeutic compound behaves within a biological system before it can be evaluated in human clinical trials. This involves a comprehensive assessment of its ADME properties and its metabolic fate, which collectively dictate its efficacy, safety, and dosing regimen.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (pre-clinical)

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound provides fundamental insights into its pharmacokinetic behavior. Pre-clinical ADME studies are typically conducted in animal models (e.g., rodents, dogs) to predict how the compound will be absorbed into the bloodstream, distributed to various tissues and organs, metabolized by the body's enzymatic systems, and ultimately excreted. Understanding these processes is crucial for determining appropriate dosing strategies, predicting potential accumulation, and identifying possible drug-drug interactions.

Currently, specific pre-clinical ADME data, including quantitative parameters such as oral bioavailability, plasma protein binding, tissue distribution volumes, clearance rates, and excretion pathways, for this compound are not extensively detailed in the available scientific literature. While this compound has been identified as a compound with potential anti-HIV activity and is noted to be under preclinical investigation researchgate.netnih.gov, detailed reports on its specific ADME characteristics in preclinical species are limited.

Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450)

Metabolic stability refers to a compound's resistance to breakdown by enzymes within the body. The liver, particularly through the action of Cytochrome P450 (CYP) enzymes, plays a central role in drug metabolism nih.govevotec.com. In vitro studies, often utilizing liver microsomes or hepatocytes, are employed to assess how quickly a compound is metabolized and to identify potential interactions with CYP enzymes. Such interactions can lead to altered drug efficacy or increased toxicity if one drug affects the metabolism of another.

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues with Enhanced Efficacy and Mechanistic Specificity

Current research indicates that Cordatolide B exhibits inhibitory activity against HIV-1 reverse transcriptase (RT), with reported IC50 values in the micromolar range. thieme-connect.comthieme-connect.comthieme-connect.com For instance, studies have shown Cordatolide A to be slightly more potent than this compound against HIV-1 RT, with IC50 values of 12.3 µM and 19.0 µM, respectively. thieme-connect.comthieme-connect.com Interestingly, in an HIV-1 replication assay, this compound demonstrated a more favorable IC50 of 11.7 µM compared to Cordatolide A's 19.3 µM. thieme-connect.com These findings underscore the potential for structural modifications to improve potency and selectivity. Future research should focus on designing and synthesizing novel analogues of this compound. This could involve systematic modifications to its pyranocoumarin (B1669404) scaffold, exploring variations in stereochemistry, and introducing different functional groups to optimize interactions with the target enzyme or other biological pathways. The goal is to achieve significantly lower IC50 values and potentially broader therapeutic indices, thereby enhancing its efficacy and specificity for therapeutic applications.

| Compound Name | Target | IC50 Value | Unit | Source Reference(s) |

| Cordatolide A | HIV-1 Reverse Transcriptase | 12.3 | µM | thieme-connect.comthieme-connect.com |

| This compound | HIV-1 Reverse Transcriptase | 19.0 | µM | thieme-connect.comthieme-connect.com |

| Cordatolide A | HIV-1 Replication | 19.3 | µM | thieme-connect.com |

| This compound | HIV-1 Replication | 11.7 | µM | thieme-connect.com |

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

While this compound's primary identified mechanism involves inhibiting HIV-1 RT, a comprehensive understanding of its cellular impact and potential off-target effects requires a deeper mechanistic investigation. thieme-connect.comnih.gov The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful approach to achieve this. By analyzing changes in gene expression (genomics), protein profiles (proteomics), and metabolic pathways (metabolomics) upon exposure to this compound, researchers can elucidate its complete molecular fingerprint. This can reveal novel targets, identify signaling cascades influenced by the compound, uncover potential resistance mechanisms, and provide a more holistic view of its biological activity beyond direct RT inhibition. Such insights are crucial for understanding its therapeutic potential and identifying any unforeseen toxicological liabilities.

Sustainable Sourcing and Green Chemistry Approaches for this compound Production

This compound is currently obtained through isolation from the Calophyllum cordato-oblongum plant species. thieme-connect.comnih.govnih.gov Reliance on natural sources for complex molecules can present challenges related to yield variability, environmental impact, and sustainability. Future research should explore alternative and more sustainable production methods. This includes optimizing cultivation practices for C. cordato-oblongum to ensure a consistent and ethical supply. Concurrently, the development of efficient, scalable, and environmentally friendly total synthesis or semi-synthesis routes is paramount. Applying green chemistry principles—such as using renewable feedstocks, minimizing waste, employing catalytic methods, and reducing the use of hazardous solvents—will be critical in developing a production process that is both economically viable and ecologically responsible.

Exploration of Synergistic Therapeutic Combinations with Existing Agents

Given this compound's demonstrated anti-HIV activity, its potential role in combination therapy warrants thorough investigation. thieme-connect.comnih.govthieme-connect.comthieme-connect.comnih.govnsf.gov.lk Current antiretroviral therapy for HIV infection relies heavily on the synergistic action of multiple drugs to suppress viral replication, prevent drug resistance, and minimize toxicity. Future research should systematically evaluate this compound, and particularly its optimized analogues, in combination with established antiretroviral agents. This would involve in vitro and in vivo studies to assess synergistic, additive, or antagonistic effects. Identifying effective combinations could lead to more potent treatment regimens, potentially with reduced dosages of individual components, thereby improving patient outcomes and overcoming challenges associated with drug resistance. Beyond HIV, exploring synergistic effects in other potential therapeutic areas where this compound or its derivatives might show activity could also yield significant benefits.

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Design for this compound-derived Compounds

The complexity of natural product structures and the vast chemical space for analogue development make artificial intelligence (AI) and machine learning (ML) invaluable tools for accelerating drug discovery. wikipedia.org Future research directions for this compound should leverage these advanced computational approaches. AI/ML algorithms can be employed for virtual screening to identify promising structural modifications that predict enhanced efficacy and specificity. Furthermore, ML models can predict pharmacokinetic and pharmacodynamic properties (ADMET), optimize synthetic routes, and potentially identify novel biological targets or therapeutic applications for this compound derivatives. By integrating AI/ML into the design and discovery pipeline, researchers can efficiently explore the potential of this compound-based compounds, leading to faster identification of lead candidates and optimization of their therapeutic profiles.

常见问题

Q. What methodologies address stability challenges and degradation pathways of this compound in formulation studies?

- Methodological Answer : Conduct forced degradation studies under stress conditions (heat, light, pH extremes). Analyze degradation products via LC-HRMS and propose pathways using software (e.g |ACD/MS Fragmenter). Optimize formulations using excipient screening (e.g., cyclodextrins for solubility) and stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。